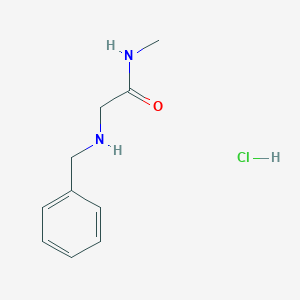
3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound, a benzenesulfonyl group, and a chloro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are typically synthesized through the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . The quinolinone group could potentially be synthesized through a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis .Chemical Reactions Analysis
Benzenesulfonyl chloride, an analog of this compound, is known to be highly reactive towards water and other nucleophiles such as ammonia . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Applications De Recherche Scientifique
Antiparasitic Activity
Compounds structurally related to 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one have demonstrated interesting antiparasitic properties. For example, derivatives of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline showed activity against Trypanosoma cruzi, the causative agent of Chagas disease, with low cytotoxicity, suggesting their potential as lead scaffolds for antiparasitic drug development (Pagliero et al., 2010). Additionally, these compounds were moderately active against Plasmodium falciparum, the parasite responsible for malaria, indicating a broader spectrum of antiparasitic activity.
Anticancer Applications
Substituted 1,2,3,4-tetrahydroisoquinolines, which share structural features with this compound, have been explored as potential anticancer agents. A study reported the synthesis of such derivatives and evaluated their in vitro anticancer activity on breast cancer cell lines, revealing potent cytotoxicity (Redda et al., 2010). This suggests their promise in cancer therapy research.
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of related compounds. For instance, the synthesis, characterization, and nonlinear optical properties of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates were studied, identifying some samples as potential candidates for optical limiting applications (Ruanwas et al., 2010). These findings highlight the multifaceted utility of such compounds in materials science.
Mechanistic Insights and Molecular Docking
Molecular docking studies on derivatives of 2-chloroquinoline-3-carbaldehydes, which are structurally similar to this compound, have provided insights into their potential as human AKT1 inhibitors. This enzyme is implicated in cancer progression, and the inhibition by these derivatives could offer a new avenue for cancer treatment (Ghanei et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKTBNZLFJZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

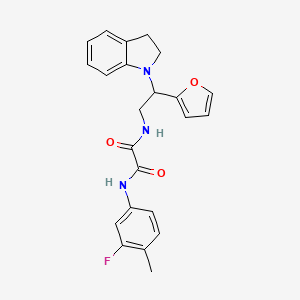
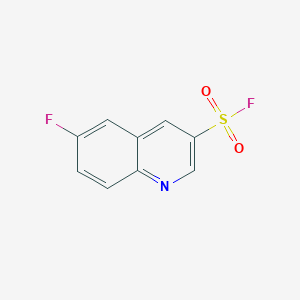
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)
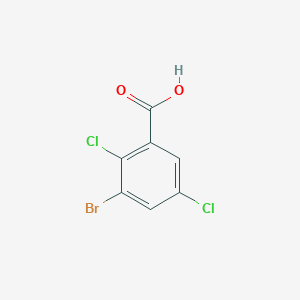

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)
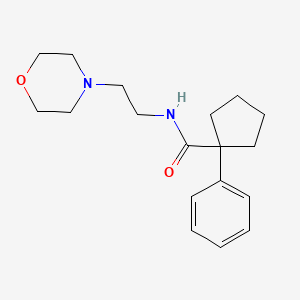
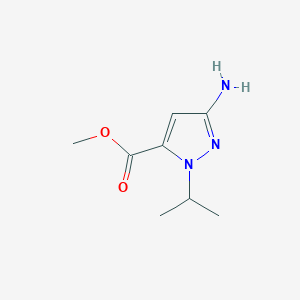
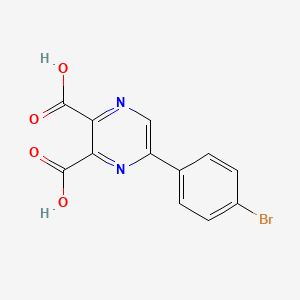
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)
